

# Spectroscopic Profile of 3-tertbutylsalicylaldehyde: A Technical Guide

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Compound of Interest

3-tert-Butyl-2hydroxybenzaldehyde

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For Immediate Release: A comprehensive technical guide detailing the spectroscopic data for 3-tert-butylsalicylaldehyde, a key intermediate in the synthesis of various chemical compounds, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual workflows.

## **Spectroscopic Data Analysis**

The structural elucidation of 3-tert-butylsalicylaldehyde has been achieved through a combination of spectroscopic techniques. The data presented herein provides a detailed fingerprint of the molecule, crucial for its identification and characterization in research and development settings.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR (Proton NMR) Data:

The <sup>1</sup>H NMR spectrum of 3-tert-butylsalicylaldehyde reveals distinct signals corresponding to the different types of protons present in the molecule. The data, acquired in CDCl<sub>3</sub> at 300 MHz,



#### is summarized below.[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
11.82	S	-	-ОН
9.88	S	-	-CHO
7.54	dd	7.5, 1.2	Ar-H
7.41	dd	7.5, 1.5	Ar-H
6.97	t	7.5	Ar-H
1.44	S	-	-C(CH3)3

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data:

While specific experimental data for the <sup>13</sup>C NMR of 3-tert-butylsalicylaldehyde was not found in the available resources, a predicted spectrum can be inferred based on the analysis of similar compounds, such as 3,5-di-tert-butyl-2-hydroxybenzaldehyde. The anticipated chemical shifts are outlined in the table below.

Chemical Shift (δ) ppm	Assignment
~196	C=O (aldehyde)
~160	С-ОН
~138	C-C(CH <sub>3</sub> ) <sub>3</sub>
~135	Ar-CH
~125	Ar-CH
~120	Ar-C (quaternary)
~118	Ar-CH
~35	-C(CH <sub>3</sub> ) <sub>3</sub>
~29	-C(CH₃)₃



### Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The characteristic absorption bands for 3-tert-butylsalicylaldehyde are presented below. This data is consistent with the presence of a hydroxyl group, an aldehyde, and an aromatic ring.

Wavenumber (cm <sup>-1</sup> )	Assignment
~3400 (broad)	O-H stretch
~2960	C-H stretch (aliphatic)
~2870	C-H stretch (aldehyde)
~1665	C=O stretch (aldehyde)
~1600, ~1480	C=C stretch (aromatic)
~1250	C-O stretch (phenol)

### Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The PubChem database indicates the existence of GC-MS data for **3-tert-butyl-2-hydroxybenzaldehyde**, though the specific fragmentation pattern is not detailed.[2] The expected molecular ion peak [M]<sup>+</sup> would be observed at m/z 178, corresponding to the molecular weight of the compound.

m/z	Assignment
178	[M]+
163	[M-CH₃] <sup>+</sup>
149	[M-CHO] <sup>+</sup>
121	[M-C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>

## **Experimental Protocols**







The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

#### NMR Spectroscopy:

A sample of 3-tert-butylsalicylaldehyde (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>), in a standard 5 mm NMR tube. The spectrum is then acquired on a 300 MHz or higher field NMR spectrometer. For <sup>1</sup>H NMR, 16-32 scans are typically acquired, while <sup>13</sup>C NMR may require several hundred to thousands of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

#### IR Spectroscopy:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like 3-tert-butylsalicylaldehyde, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>.

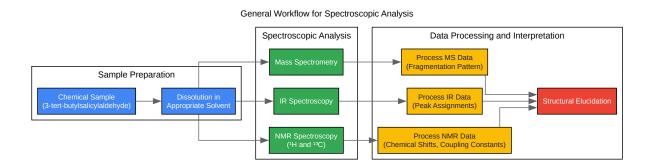
#### Mass Spectrometry:

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC. The compound is then ionized in the mass spectrometer, and the resulting fragments are separated based on their mass-to-charge ratio.

## **Visualization of Spectroscopic Workflow**

The general workflow for the spectroscopic analysis of a chemical compound like 3-tert-butylsalicylaldehyde is depicted in the following diagram.





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Caption: Workflow of Spectroscopic Analysis.

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### References

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